molecular formula C12H28Si B7946337 Tritert-butylsilane

Tritert-butylsilane

Cat. No.: B7946337
M. Wt: 200.44 g/mol
InChI Key: DKBGMFLYIUKQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tritert-butylsilane is an organosilicon compound with the chemical formula C₁₂H₂₈Si. It is characterized by the presence of three tert-butyl groups attached to a silicon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Tritert-butylsilane is typically synthesized through the reaction of triethylsilane with tert-butyl lithium at low temperatures. The reaction conditions require careful control to ensure the desired product is obtained. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.

Chemical Reactions Analysis

Tritert-butylsilane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in various organic reactions.

    Substitution: It can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tritert-butylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis. It can also serve as a precursor for the synthesis of other organosilicon compounds.

    Biology: It is used in the modification of biomolecules to enhance their stability and reactivity.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tritert-butylsilane involves its ability to stabilize reactive intermediates through hyperconjugation and steric hindrance. The tert-butyl groups provide steric protection, making the silicon atom less susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve selective transformations.

Comparison with Similar Compounds

Tritert-butylsilane is unique compared to other similar compounds due to its high steric hindrance and stability. Similar compounds include:

    Triethylsilane: Less sterically hindered and more reactive.

    Trimethylsilane: Smaller and less stable.

    Triisopropylsilane: Similar steric properties but different reactivity.

This compound stands out due to its combination of stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tritert-butylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h13H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGMFLYIUKQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[SiH](C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tritert-butylsilane
Reactant of Route 2
Tritert-butylsilane
Reactant of Route 3
Tritert-butylsilane
Reactant of Route 4
Tritert-butylsilane
Reactant of Route 5
Tritert-butylsilane
Reactant of Route 6
Tritert-butylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.